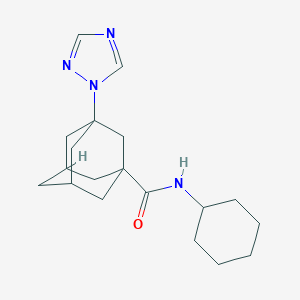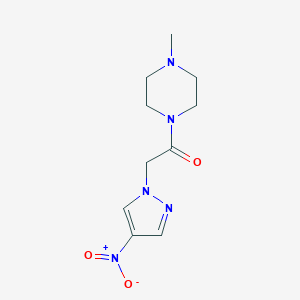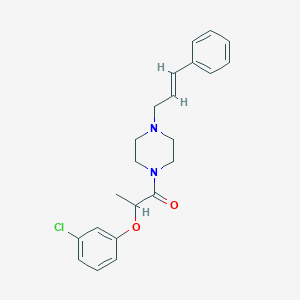![molecular formula C24H28BrN3O2 B259502 (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone, also known as BB-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BB-1 belongs to the class of piperazine derivatives and has been synthesized using various methods.
Mecanismo De Acción
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can have various effects on the brain and body. The exact mechanism of action of (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone is not fully understood, but it is believed to act primarily on the D2 receptor subtype.
Biochemical and Physiological Effects:
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been shown to have various biochemical and physiological effects, including an increase in dopamine release, changes in neurotransmitter levels, and alterations in brain activity. (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has several advantages for use in lab experiments, including its high affinity for dopamine receptors, its potential therapeutic applications, and its ability to act as a diagnostic tool for detecting dopamine receptor abnormalities. However, (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone, including its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, further research is needed to fully understand its mechanism of action and potential neuroprotective effects. (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone could also be studied for its potential use as a diagnostic tool for detecting dopamine receptor abnormalities in various neurological disorders. Overall, (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has significant potential for further research and development in the field of neuroscience and pharmacology.
Métodos De Síntesis
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone can be synthesized using various methods, including the reaction of 1-(4-bromobenzoyl)piperidin-4-ylamine with benzylpiperazine, followed by the addition of 4-methoxybenzoyl chloride and sodium hydride. Another method involves the reaction of 1-(4-bromobenzoyl)piperidin-4-ylamine with benzylpiperazine, followed by the addition of 4-methoxybenzoyl isocyanate. These methods have been optimized to yield (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone in high purity and yield.
Aplicaciones Científicas De Investigación
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been studied for its potential therapeutic applications, including its role as a dopamine receptor agonist. It has been shown to have a high affinity for dopamine receptors, particularly the D2 receptor subtype. (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been investigated for its potential as a diagnostic tool for detecting dopamine receptor abnormalities.
Propiedades
Nombre del producto |
(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone |
|---|---|
Fórmula molecular |
C24H28BrN3O2 |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H28BrN3O2/c25-22-8-6-20(7-9-22)23(29)27-12-10-21(11-13-27)24(30)28-16-14-26(15-17-28)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2 |
Clave InChI |
LNAKPWZCKAPISA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)


![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)



![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)

methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)